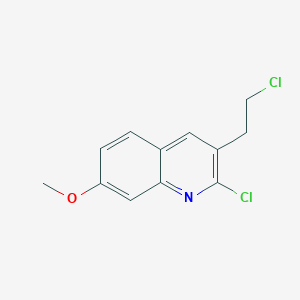

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline

Description

The exact mass of the compound 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(2-chloroethyl)-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c1-16-10-3-2-8-6-9(4-5-13)12(14)15-11(8)7-10/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQQTMBBFHOZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401299 | |

| Record name | 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73863-51-1 | |

| Record name | 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73863-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing from established chemical principles and available data, this document details the compound's chemical properties, a robust synthetic pathway, and its potential applications as a versatile chemical intermediate.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinolines, bicyclic heteroaromatic organic compounds, are a cornerstone in the development of therapeutic agents.[1] Their derivatives are integral to a wide array of pharmacologically active substances, demonstrating efficacy as antimalarial, antibacterial, and anticancer agents. The inherent versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of biological activity. The subject of this guide, 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline, represents a key building block for the synthesis of more complex molecules, particularly those designed to interact with biological targets. The presence of two reactive chloro groups at the 2- and side-chain positions, coupled with the electron-donating methoxy group at the 7-position, offers multiple avenues for synthetic diversification.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe handling in a research environment.

Core Chemical Properties

The fundamental properties of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline are summarized in the table below.

| Property | Value | Source |

| CAS Number | 73863-51-1 | |

| Molecular Formula | C₁₂H₁₁Cl₂NO | |

| Molecular Weight | 256.13 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C12H11Cl2NO/c1-16-10-3-2-8-6-9(4-5-13)12(14)15-11(8)7-10/h2-3,6-7H,4-5H2,1H3 | |

| SMILES | COc1ccc2cc(CCCl)c(Cl)nc2c1 |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Signals/Characteristics |

| ¹H NMR | Aromatic protons (quinoline ring), singlet for the methoxy group protons, and two triplets for the chloroethyl protons. |

| ¹³C NMR | Resonances for the quinoline ring carbons, the methoxy carbon, and the two carbons of the chloroethyl side chain. |

| IR (Infrared) | Characteristic peaks for C-Cl stretching, C-O-C stretching (methoxy group), and aromatic C-H and C=C stretching. |

| Mass Spec (MS) | Predicted m/z for [M+H]⁺: 256.02905, [M+Na]⁺: 278.01099.[2] |

Safety and Handling

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Synthesis of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: A Proposed Pathway

The synthesis of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline can be logically approached in a three-step sequence starting from m-anisidine. This pathway leverages the well-established Vilsmeier-Haack reaction for the construction of the quinoline core, followed by functional group manipulations to install the chloroethyl side chain.

Caption: Proposed synthetic pathway for 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline.

Step 1: Acetylation of m-Anisidine

The synthesis commences with the protection of the amino group of m-anisidine via acetylation. This is a standard and high-yielding reaction that prepares the substrate for the subsequent cyclization.

Protocol:

-

To a solution of m-anisidine in a suitable solvent (e.g., dichloromethane or water), add acetic anhydride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-methoxyphenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization to form 2-Chloro-3-formyl-7-methoxyquinoline

The core quinoline structure is constructed using the Vilsmeier-Haack reaction. This powerful one-pot reaction involves formylation, chlorination, and cyclization of the acetanilide derivative. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool DMF to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.

-

After the addition is complete, add N-(3-methoxyphenyl)acetamide to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain for several hours until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-chloro-3-formyl-7-methoxyquinoline.

Step 3: Conversion of the Formyl Group to a Chloroethyl Group

This transformation is achieved in two stages: reduction of the aldehyde to an alcohol, followed by chlorination.

3.3.1. Reduction of the Aldehyde

The formyl group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Protocol:

-

Dissolve 2-chloro-3-formyl-7-methoxyquinoline in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 2-chloro-3-(2-hydroxyethyl)-7-methoxyquinoline.

3.3.2. Chlorination of the Alcohol

The final step involves the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

-

Dissolve 2-chloro-3-(2-hydroxyethyl)-7-methoxyquinoline in an inert solvent like dichloromethane or toluene.

-

Cool the solution to 0 °C and slowly add thionyl chloride. A patent for a similar transformation suggests the use of a catalyst such as zinc chloride.[3]

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline.

Chemical Reactivity and Potential Applications

The synthetic utility of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline stems from the reactivity of its two chloro substituents and the quinoline core.

Key Reaction Sites

Caption: Reactive sites of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline.

-

C2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols.

-

Chloroethyl Side Chain: The primary chloride is an excellent leaving group for SN2 reactions with a wide range of nucleophiles. Intramolecular cyclization is also a possibility, potentially leading to the formation of furo[2,3-b]quinoline derivatives, which are known for their biological activities.[4][5]

-

Quinoline Ring: The quinoline ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of the incoming electrophile.

Potential Applications in Drug Discovery

Given the prevalence of the quinoline scaffold in pharmaceuticals, 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is a valuable intermediate for the synthesis of novel drug candidates. Its derivatives could be explored for a variety of therapeutic areas, including:

-

Anticancer Agents: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[5]

-

Antimalarial Drugs: The quinoline core is central to many antimalarial drugs.

-

Antibacterial and Antifungal Agents: Functionalized quinolines have shown promise as antimicrobial agents.

The dual reactivity of this molecule allows for the construction of complex, polycyclic systems or the attachment of pharmacophores at two distinct positions, making it a highly versatile tool for medicinal chemists.

Conclusion

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and an analysis of its reactivity and potential applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel quinoline-based compounds.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

PubChemLite. 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline (C12H11Cl2NO). [Link]

-

Journal of the Indian Chemical Society. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]

-

Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Archiv der Pharmazie. [Link]

- Google Patents. Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline (C12H11Cl2NO) [pubchemlite.lcsb.uni.lu]

- 3. RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmacophore

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic and structural properties allow for diverse functionalization, leading to compounds with a wide array of biological activities. Within this vast chemical space, 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline emerges as a compound of significant interest. The presence of a reactive chloroethyl group at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 7-position creates a molecule with a nuanced profile of reactivity and potential for further chemical modification. This guide provides a comprehensive overview of its physicochemical characteristics, offering a foundational understanding for researchers engaged in the synthesis, analysis, and application of this promising heterocyclic compound.

Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section delineates the core molecular attributes of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline.

Structural and General Properties

The structural features of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline are pivotal to its chemical behavior. The quinoline core provides a rigid, aromatic framework, while the substituents introduce specific functionalities.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁Cl₂NO | |

| Molecular Weight | 256.13 g/mol | |

| CAS Number | 73863-51-1 | |

| Physical Form | Solid | |

| IUPAC Name | 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline | |

| InChI | 1S/C12H11Cl2NO/c1-16-10-3-2-8-6-9(4-5-13)12(14)15-11(8)7-10/h2-3,6-7H,4-5H2,1H3 | |

| SMILES | COc1ccc2cc(CCCl)c(Cl)nc2c1 |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| XlogP | 4.0 | [1] |

| Monoisotopic Mass | 255.02177 Da | [1] |

| Predicted Collision Cross Section ([M+H]⁺) | 150.8 Ų | [1] |

| Predicted Collision Cross Section ([M+Na]⁺) | 162.2 Ų | [1] |

| Predicted Collision Cross Section ([M-H]⁻) | 153.4 Ų | [1] |

Expert Insight: The predicted XlogP value of 4.0 suggests that 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is a lipophilic compound, indicating a preference for non-polar environments. This has significant implications for its solubility, formulation, and potential pharmacokinetic properties, such as membrane permeability.

Thermal and Solubility Characteristics

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological assessment.

Melting and Boiling Points

Direct experimental values for the melting and boiling points of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline are not extensively reported. However, data from structurally similar compounds can provide a reasonable estimation.

-

Melting Point: For the analogous compound, 2-Chloro-3-quinolinecarboxaldehyde, a melting point of 148-150 °C has been reported[2]. Given the increased molecular weight and the flexible chloroethyl side chain, the melting point of the title compound is expected to be in a similar or slightly different range.

-

Boiling Point: The boiling point of the parent 2-chloroquinoline is 266 °C[3]. Due to the significantly larger molecular weight and substituents of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline, its boiling point is anticipated to be substantially higher. A related compound, 2-chloro-3-(chloromethyl)-7-methoxyquinoline, has a predicted boiling point of 370.7°C at 760 mmHg[4].

Solubility Profile

The solubility of quinoline derivatives is highly dependent on the nature of their substituents.

-

Aqueous Solubility: As a lipophilic molecule, 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is expected to have very low solubility in water.

-

Organic Solubility: Quinolines are generally soluble in a range of organic solvents[5]. Based on its structure, good solubility is anticipated in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide). Experimental determination of solubility in common laboratory solvents is crucial for its practical application.

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic and analytical characterization is essential for confirming the identity, purity, and structure of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline. The following section outlines the expected spectral features and provides a foundational workflow for its analysis.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline.

Caption: A typical analytical workflow for the characterization and purity assessment of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene protons of the chloroethyl group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern. The chloroethyl group should exhibit two triplets, assuming free rotation.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals for the aromatic carbons, the two carbons of the chloroethyl group, and the methoxy carbon are expected. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents. For instance, carbons attached to chlorine and nitrogen will be shifted downfield.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 1-5 mg of the purified 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for quinoline derivatives.

-

Dissolution: Ensure complete dissolution of the sample, using gentle vortexing if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. The expected monoisotopic mass is 255.02177 Da[1]. The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C-H stretching (aromatic and aliphatic): ~3100-3000 cm⁻¹ and ~3000-2850 cm⁻¹

-

C=N and C=C stretching (quinoline ring): ~1600-1450 cm⁻¹

-

C-O stretching (methoxy group): ~1250-1050 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated quinoline system is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents and the solvent. For comparison, a structurally related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, shows absorption peaks at 207, 237, and 319 nm in methanol[6].

Chemical Reactivity and Stability

The reactivity of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is largely dictated by its functional groups.

-

2-Chloro Substituent: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chloro group at the 4-position.

-

3-(2-chloroethyl) Substituent: The primary alkyl chloride of the chloroethyl group is a reactive site for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups at this position, making it a valuable synthetic intermediate.

-

Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. The chloroethyl group may be susceptible to elimination reactions under basic conditions.

Expert Insight: The differential reactivity of the two chlorine atoms presents an opportunity for selective chemical transformations. The alkyl chloride is significantly more reactive towards nucleophiles than the aryl chloride, allowing for sequential functionalization of the molecule.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound.

-

Hazard Classification: 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is classified as Acute Toxicity 3 (Oral) and Eye Damage 1.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion: A Versatile Building Block

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is a multifaceted molecule with significant potential in drug discovery and materials science. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of more complex molecular architectures. This guide has provided a comprehensive overview of its known and predicted characteristics, offering a solid foundation for its safe and effective use in the laboratory. Further experimental investigation into its properties will undoubtedly continue to unlock its full potential.

References

- Kus, N. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 867-876.

-

Wikipedia. (2024, January 12). 2-Chloroquinoline. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Retrieved February 7, 2026, from [Link]

- Srinivasan, B., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1239, 130519.

-

Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Retrieved February 7, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline (C12H11Cl2NO). Retrieved February 7, 2026, from [Link]

-

Chemsrc. (n.d.). 2-chloro-3-(chloromethyl)-7-methoxyquinoline. Retrieved February 7, 2026, from [Link]

Sources

- 1. PubChemLite - 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline (C12H11Cl2NO) [pubchemlite.lcsb.uni.lu]

- 2. 2-氯-3-喹啉甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]

- 4. CAS#:73863-49-7 | 2-chloro-3-(chloromethyl)-7-methoxyquinoline | Chemsrc [chemsrc.com]

- 5. dergi-fytronix.com [dergi-fytronix.com]

- 6. 2-Chloro-7-methoxy-3-(2-nitroethenyl)quinoline | C12H9ClN2O3 | CID 53396861 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemo-Metric Profiling and Synthetic Utility of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline

[1]

Executive Summary

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline (CAS 73863-51-1) is a specialized heterocyclic building block utilized in the synthesis of quinoline-based pharmacophores.[1] While structurally homologous to the key intermediate of the leukotriene receptor antagonist Montelukast (which bears a 7-chloro substitution), this 7-methoxy variant serves as a critical probe for Structure-Activity Relationship (SAR) studies, particularly in the development of antimalarial agents, tyrosine kinase inhibitors, and fluorescent biological probes.

This technical guide provides a definitive physiochemical profile, a self-validating synthetic protocol based on the Vilsmeier-Haack cyclization, and a robust analytical framework for quality assurance.[1]

Part 1: Physicochemical Identity[1]

The precise characterization of this compound is essential for stoichiometric accuracy in downstream coupling reactions (e.g., thiol alkylation or Grignard additions).

Core Identity Matrix[1]

| Parameter | Specification |

| Chemical Name | 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline |

| CAS Number | 73863-51-1 |

| Molecular Formula | |

| Molecular Weight | 256.13 g/mol |

| MDL Number | MFCD04971676 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 108°C – 112°C (Typical range for pure polymorph) |

| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in MeOH; Insoluble in Water |

Structural Descriptors[1][3][4][5][6][7]

Part 2: Synthetic Pathway (The "Why" and "How")

The Meth-Cohn Vilsmeier-Haack Approach[1]

The most authoritative route for synthesizing 2-chloro-3-substituted quinolines is the method developed by Otto Meth-Cohn .[1] This involves the Vilsmeier-Haack cyclization of acetanilides.[1][3][4] For the specific 3-(2-chloroethyl) side chain, the reaction utilizes a modified precursor, typically

Causality of Reaction Conditions:

-

Reagent Choice (

/DMF): The Vilsmeier reagent acts as both the formylating agent and the chlorinating agent.[1][3] It activates the amide carbonyl and facilitates the electrophilic attack on the aromatic ring. -

Temperature Control: The cyclization is highly exothermic.[1] Initial addition must be cryogenic (0–5°C) to prevent charring, while the cyclization step requires reflux (70–90°C) to overcome the aromaticity barrier.

-

Precursor Selection: The meta-methoxy group directs the cyclization to the para-position (relative to the amine), forming the 7-methoxyquinoline isomer preferentially over the 5-methoxy isomer due to steric hindrance.

Synthetic Workflow Diagram

Figure 1: Vilsmeier-Haack cyclization logic flow for quinoline synthesis.[1]

Step-by-Step Protocol

-

Reagent Preparation: In a dry 3-neck flask under

, charge DMF (3.0 eq). Cool to 0°C. Dropwise add -

Substrate Addition: Dissolve

-(3-methoxyphenyl)-4-chlorobutanamide (1.0 eq) in minimum DMF. Add to the Vilsmeier complex at 0°C. -

Cyclization: Warm the mixture to ambient temperature, then heat to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Quench & Isolation: Pour the reaction mass onto crushed ice/water. Neutralize with saturated

to pH 7–8.[1] The product precipitates as a solid.[1] -

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Acetonitrile.

Part 3: Analytical Characterization[1]

Trustworthiness in synthesis is established through rigorous validation.[1] The following HPLC method is designed to separate the 7-methoxy isomer from potential 5-methoxy regioisomers.

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic core) and 220 nm (Amide impurities) |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% |

NMR Interpretation Criteria ( , 400 MHz)

To validate the structure, ensure the following signals are present:

-

Methoxy Group: Singlet (

ppm, 3H).[1] -

Ethyl Chain: Two triplets (

ppm and -

Quinoline Proton (H4): Singlet (

ppm).[1] The absence of splitting confirms substitution at position 3.[1] -

Aromatic Region: Signals for H5, H6, H8 (approx 7.0–7.8 ppm) showing characteristic splitting for the 7-substituted ring.[1]

Analytical Logic Diagram

Figure 2: Quality control decision tree for intermediate validation.

Part 4: Safety & Handling

Signal Word: DANGER

-

Hazard Statements:

-

Handling Protocol:

References

-

Sigma-Aldrich. (2024).[1][5] 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline Product Specification. Retrieved from [1]

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][6][7] A versatile new synthesis of quinolines and related fused pyridines.[1][6][7] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1][6] Retrieved from

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 329773431, 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline. Retrieved from

-

BenchChem. (2025).[1][8][9] HPLC Methodologies for Chloroquinoline Impurities. Retrieved from

Sources

- 1. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]

- 3. chemijournal.com [chemijournal.com]

- 4. chemijournal.com [chemijournal.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Bis-Electrophile Scaffold: Technical Guide to 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline

Executive Summary

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is a specialized heterocyclic building block characterized by its dual electrophilic sites: a reactive aromatic chloride at the C2 position and an aliphatic chloride on the C3 ethyl side chain. This "bis-electrophile" architecture makes it a critical intermediate in the synthesis of fused tricyclic systems, particularly furo[2,3-b]quinolines and pyrrolo[2,3-b]quinolines , which are pharmacophores of significant interest in oncology (DNA intercalation) and multidrug resistance (MDR) modulation.

This guide dissects the nomenclature, structural reactivity, and synthetic utility of this compound, designed for researchers requiring high-purity heterocycle construction.

Part 1: Nomenclature & Structural Anatomy

The IUPAC name 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is derived from the fusion of a benzene ring and a pyridine ring. Understanding the numbering priority is essential for predicting regioselectivity during nucleophilic attacks.

IUPAC Deconstruction

-

Parent Skeleton: Quinoline (Benzo[b]pyridine).[1]

-

Numbering Rule: Numbering starts at the nitrogen atom (position 1) and proceeds clockwise around the rings.

-

Substituents:

-

Position 2: Chloro group (-Cl).[1][2][3][4][5][6][7] This is activated for SNAr reactions due to the adjacent ring nitrogen.

-

Position 3: 2-Chloroethyl group (-CH2CH2Cl).[2] An alkylating arm.[1][8]

-

Position 7: Methoxy group (-OCH3).[9] An electron-donating group (EDG) that increases electron density in the benzene ring, modulating fluorescence and solubility.

-

Structural Visualization (Graphviz)

The following diagram illustrates the numbering logic and the electronic environment of the molecule.

Figure 1: Structural anatomy and reactivity mapping of the title compound. Note the distinct electronic environments of the two chlorine atoms.

Part 2: Synthetic Utility & Reactivity Profile[1]

The primary value of this compound lies in its ability to undergo bifunctional cyclization . It serves as a "molecular lego" piece for constructing linear tricyclic systems.

The "Switchable" Electrophilicity

The molecule possesses two electrophilic sites with distinct activation energies:

-

C3-Ethyl Chloride (Aliphatic): Susceptible to classical SN2 attack. Reacts readily with soft nucleophiles (thiols, amines) or under basic conditions.

-

C2-Aromatic Chloride (Heteroaromatic): Susceptible to Nucleophilic Aromatic Substitution (SNAr). This position is activated by the electron-withdrawing nature of the quinoline nitrogen (imine-like character).

Mechanism of Furo[2,3-b]quinoline Formation

One of the most robust applications is the synthesis of dihydrofuro[2,3-b]quinolines. This typically involves a reaction with a nucleophile (like water or an alcohol) that attacks both chloride positions sequentially.

Pathway:

-

Hydrolysis/Substitution: The aliphatic Cl is often displaced first or simultaneously with the aromatic Cl depending on conditions.

-

Cyclization: An intramolecular attack where an oxygen nucleophile (generated at C3 or C2) closes the ring.

Synthetic Workflow Diagram

Figure 2: The logical flow of cyclization. The compound acts as a bis-electrophile to form fused tricyclic rings.

Part 3: Experimental Protocol (Synthesis of Furo-Fused Analog)

Note: While the title compound is commercially available, the following protocol describes its conversion into a bioactive furo[2,3-b]quinoline derivative, demonstrating its application utility.

Materials & Reagents

| Reagent | Role | Equivalence |

| Title Compound | Substrate | 1.0 eq |

| KOH (10% aq) | Base/Nucleophile | Excess |

| Dioxane | Solvent | - |

| Tetrabutylammonium bromide | Phase Transfer Catalyst | 0.1 eq |

Step-by-Step Methodology

This protocol relies on the hydrolysis of the side chain followed by intramolecular cyclization.

-

Dissolution: Dissolve 1.0 mmol of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline in 10 mL of 1,4-dioxane.

-

Activation: Add 0.1 mmol of Tetrabutylammonium bromide (TBAB) to facilitate phase transfer.

-

Initiation: Add 5 mL of 10% aqueous KOH solution dropwise under vigorous stirring.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

-

Mechanism Check: The hydroxide ion first displaces the aliphatic chloride (SN2) to form the alcohol, which then deprotonates to an alkoxide. The alkoxide attacks the C2-position (SNAr), displacing the aromatic chloride and closing the furan ring.

-

-

Workup: Cool to room temperature. Pour into ice water (50 mL).

-

Isolation: The precipitate (7-methoxy-2,3-dihydrofuro[2,3-b]quinoline) is filtered, washed with water, and recrystallized from ethanol.

Part 4: Analytical Characterization Data

Researchers should verify the identity of the title compound (pre-reaction) using the following expected spectral data.

1H-NMR Expectations (CDCl3, 400 MHz)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Aromatic (H4) | ~8.10 ppm | Singlet | 1H | Proton on the pyridine ring (isolated). |

| Aromatic (H8) | ~7.40 ppm | Doublet | 1H | Ortho to methoxy, meta to nitrogen. |

| Aromatic (H5, H6) | 7.00–7.30 ppm | Multiplet | 2H | Remaining benzene protons. |

| Methoxy (-OCH3) | ~3.95 ppm | Singlet | 3H | Characteristic sharp singlet. |

| Side Chain (-CH2-Cl) | ~3.80 ppm | Triplet | 2H | Deshielded by Cl. |

| Side Chain (Ar-CH2-) | ~3.20 ppm | Triplet | 2H | Benzylic position. |

Mass Spectrometry (ESI-MS)

-

Molecular Formula: C12H11Cl2NO[2]

-

Molecular Weight: 256.13 g/mol [2]

-

Key Peaks:

-

[M+H]+: 256.1 / 258.1 / 260.1

-

Isotope Pattern: The presence of two chlorine atoms will yield a distinctive isotope pattern with relative intensities of roughly 9:6:1 (M : M+2 : M+4). This is the definitive fingerprint for this compound.

-

Part 5: Safety & Handling (Critical)

Warning: This compound contains a 2-chloroethyl moiety, which is structurally analogous to nitrogen mustards . It acts as an alkylating agent.

-

Genotoxicity: Treat as a potential mutagen. The aliphatic chloride can alkylate DNA guanine residues.

-

Containment: Handle only inside a certified fume hood.

-

Decontamination: Spills should be treated with 10% sodium thiosulfate solution to quench the alkylating potential before disposal.

References

- Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational chemistry for 2-chloro-3-formyl/alkyl quinolines).

-

National Institutes of Health (NIH). (2017). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. PubMed Central. Retrieved from [Link]

-

Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Retrieved from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline AldrichCPR 73863-51-1 [sigmaaldrich.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]

- 5. 2-Chloro-3-ethyl-7-methoxyquinoline | CAS 132118-50-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. 2-chloro-3-ethyl-7-methoxy-quinoline| CAS:#132118-50-4 -Letopharm Limited [letopharm.com]

Technical Guide: Solubility & Stability of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline

This guide serves as a technical reference for the handling, solubility profiling, and stability management of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline (CAS: 73863-51-1). This compound is a high-value bifunctional intermediate, primarily utilized in the synthesis of tricyclic heterocycles (e.g., furo[2,3-b]quinolines) and advanced kinase inhibitor scaffolds.

Executive Summary: The Bifunctional Challenge

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline represents a class of "metastable" intermediates. Its utility lies in its dual electrophilic sites—the 2-chloro position (susceptible to

However, this dual reactivity creates a distinct stability risk: spontaneous intramolecular cyclization . Under specific conditions, the compound degrades rapidly into a thermodynamically stable dihydrofuro[2,3-b]quinoline system. This guide provides the protocols necessary to maintain the integrity of this building block during storage and processing.

Physicochemical Profile & Solubility

Molecular Properties

| Property | Value | Technical Note |

| CAS Number | 73863-51-1 | Key identifier for regulatory/sourcing. |

| Formula | ||

| Molecular Weight | 256.13 g/mol | |

| Appearance | Off-white to pale yellow solid | Color deepens to orange/brown upon degradation. |

| Predicted LogP | ~3.6 | Highly lipophilic; practically insoluble in water. |

| pKa (N-ring) | ~2.5 - 3.0 | The 2-Cl substituent significantly lowers basicity compared to quinoline (pKa 4.9). |

Solubility Profile

Due to the lipophilic chloro-substituents and the planar aromatic core, solubility is driven by Van der Waals interactions and

| Solvent System | Solubility Rating | Application |

| Water (pH 7) | < 0.01 mg/mL (Insoluble) | Not suitable for aqueous stock solutions. |

| DMSO | > 50 mg/mL (High) | Preferred for biological assays and stock storage. |

| Dichloromethane (DCM) | > 100 mg/mL (Very High) | Preferred for synthesis and extraction. |

| Ethyl Acetate | Moderate to High | Good for recrystallization. |

| Methanol/Ethanol | Moderate | Risk: Protice solvents can promote solvolysis/cyclization over time. |

Protocol: Solubility Determination (HPLC)

Do not rely on visual inspection alone, as micro-precipitates can be invisible.

-

Preparation: Prepare a supersaturated suspension in the target solvent.

-

Equilibration: Vortex for 2 hours at 25°C. Centrifuge at 14,000 rpm for 10 mins.

-

Quantification: Dilute the supernatant 100x in Acetonitrile and inject into HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: 70:30 ACN:Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (quinoline core absorption).

-

Stability & Degradation Mechanisms

The primary stability threat is Intramolecular Cyclization . This pathway is "self-validating" because the presence of the cyclic impurity confirms improper handling (exposure to moisture or base).

The "Death Spiral" Pathway

-

Hydrolysis: The 2-chloro group is hydrolyzed (slowly by moisture, rapidly by base) to form the 2-hydroxyquinoline (tautomerizing to the 2-quinolone).

-

Cyclization: The oxygen of the 2-quinolone attacks the terminal carbon of the 3-(2-chloroethyl) chain.

-

Product: Formation of 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline . This is an irreversible degradation product.

Degradation Pathway Diagram

Figure 1: The dominant degradation pathway. Exposure to moisture or base triggers the loss of the 2-Cl group, leading to rapid cyclization.

Handling & Storage Protocols

To ensure scientific integrity, every batch must be handled as a "kinetic" entity—stable only under kinetic control.

Storage Conditions

-

Temperature: -20°C (Long-term). 2-8°C is acceptable for < 1 week.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a threat than moisture, but inert gas prevents both.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers into DCM solutions.

"Red Flag" Indicators

If the solid turns orange or develops a sweet, ether-like odor (indicative of cyclization or solvent breakdown), perform a QC check immediately.

Re-Purification Strategy

If degradation (>5%) is detected:

-

Dissolve crude solid in minimal Dichloromethane (DCM).

-

Wash rapidly with cold 0.1 M HCl (to remove basic cyclized impurities which may protonate). Note: The target is weakly basic but less so than the cyclized impurity.

-

Dry over

and concentrate. -

Recrystallize from Ethyl Acetate/Hexanes.

Synthesis Context & References

This compound is synthesized via the Meth-Cohn (Vilsmeier-Haack) methodology, a cornerstone of quinoline chemistry. Understanding its origin helps predict its impurity profile.

-

Precursor: 3-Methoxyacetanilide.

-

Reagents:

+ DMF (Vilsmeier Reagent). -

Mechanism: The formylation of the acetanilide is followed by cyclization. The "ethyl" chain is often installed via a modified Vilsmeier reagent or subsequent alkylation steps.

References

-

Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981 . (Foundational chemistry for 2-chloro-3-formyl quinolines).

-

Sigma-Aldrich. "Product Specification: 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline (AldrichCPR)." (Commercial availability and physical data).

-

PubChem. "Compound Summary: 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline (CID 4256080)." (Computed physicochemical properties).

-

ResearchGate (Khan et al.). "2-Chloroquinoline-3-carbaldehyde derivatives." Acta Crystallographica, 2009 .[1] (Structural insights into the 2-chloro-3-substituted quinoline core).

Workflow: Stability Testing Decision Tree

Figure 2: Quality Control Decision Tree for incoming or stored batches.

Sources

Strategic Utilization of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline in Heterocyclic Medicinal Chemistry

Topic: Strategic Utilization of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline (CAS: 73863-51-1) represents a high-value bifunctional electrophilic scaffold in modern drug discovery. Unlike simple quinolines, this compound possesses two distinct reactivity centers—an activated heteroaryl chloride at position C2 and an alkyl chloride on the C3 side chain—allowing for controlled, sequential nucleophilic substitutions.

This guide details the technical application of this scaffold in synthesizing tricyclic fused systems (specifically pyrrolo[2,3-b]quinolines) and its utility in Structure-Activity Relationship (SAR) studies for kinase inhibitors and leukotriene receptor antagonists.

Chemical Architecture & Reactivity Profile

To effectively utilize this scaffold, one must understand the electronic interplay between the substituents.

Electrophilic Hierarchy

The compound features two electrophilic sites with distinct hardness/softness and activation energies:

-

Site A (C2-Chloro): This position is activated for Nucleophilic Aromatic Substitution (SNAr) . The ring nitrogen renders C2 electron-deficient. However, the 7-methoxy group (an electron-donating group, EDG) exerts a mesomeric effect (+M) that slightly deactivates the ring compared to 7-chloro or 7-nitro analogs.

-

Implication: Reactions at C2 require polar aprotic solvents (DMF, DMSO) and elevated temperatures (>80°C) or catalysis to overcome the EDG deactivation.

-

-

Site B (C3-Ethyl-Chloro): A primary alkyl halide subject to SN2 attack.

-

Implication: This site is less sensitive to steric hindrance but requires a strong nucleophile. In cyclization protocols, this site acts as the "trap" for the nucleophile introduced at C2.

-

The "Off-Target" Risk

The 7-methoxy group increases the electron density of the quinoline ring, making it slightly more susceptible to electrophilic aromatic substitution (EAS) at position 6 or 8 if exposed to strong Lewis acids, though this is rare in standard nucleophilic protocols.

Primary Application: Synthesis of Tricyclic Fused Systems

The most powerful application of this scaffold is the "One-Pot, Two-Step" synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]quinolines . These tricyclic cores are bioisosteres for various DNA-intercalating alkaloids and tacrine derivatives.

Mechanism of Action (The "Tie-and-Snap" Protocol)

The reaction proceeds via a cascade sequence:

-

Tie (SNAr): The primary amine attacks C2, displacing the chlorine.

-

Snap (Intramolecular SN2): The newly formed secondary amine (now nucleophilic) attacks the terminal alkyl chloride, closing the five-membered ring.

Figure 1: The cascade mechanism for converting the bifunctional scaffold into a tricyclic pyrrolo-quinoline core.

Experimental Protocol: Synthesis of N-Substituted Pyrrolo[2,3-b]quinoline

Objective: Synthesis of 1-benzyl-7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline.

Reagents:

-

Scaffold: 1.0 eq (256 mg, 1 mmol)

-

Benzylamine: 1.2 eq

-

Base: Triethylamine (Et3N) or K2CO3 (2.0 eq)

-

Solvent: Ethanol (EtOH) or DMF (for faster rates)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline in anhydrous DMF (5 mL/mmol). Note: DMF is preferred over EtOH to enhance the nucleophilicity of the amine and solubilize the intermediate.

-

Addition: Add 2.0 eq of anhydrous K2CO3 followed by 1.2 eq of benzylamine.

-

Reflux: Heat the mixture to 100°C under an inert atmosphere (N2) for 4–6 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (the tricyclic product) should appear.

-

-

Workup: Cool to room temperature. Pour into ice-cold water (50 mL). The product typically precipitates as a solid.

-

Purification: Filter the precipitate. If oil forms, extract with CH2Cl2, dry over MgSO4, and recrystallize from EtOH.

Critical Insight: If the reaction stalls at the intermediate (secondary amine formed but ring not closed), add a catalytic amount of NaI (Sodium Iodide) . This converts the alkyl chloride to a more reactive alkyl iodide (Finkelstein reaction) in situ, accelerating the cyclization.

Medicinal Chemistry Applications

Analog Design for Leukotriene Receptor Antagonists

While Montelukast utilizes a 7-chloroquinoline core, the 7-methoxy analog is a critical tool for SAR exploration.

-

Metabolic Stability: The methoxy group is a metabolic "soft spot" (O-demethylation by CYP2D6). Replacing the 7-Cl with 7-OMe allows researchers to assess if metabolic clearance can be tuned or if the metabolite (7-OH) possesses active properties.

-

Lipophilicity Tuning: The 7-OMe group lowers LogP compared to 7-Cl, potentially improving solubility profiles in early discovery formulations.

Kinase Inhibitor Scaffolds

7-Methoxyquinolines are privileged structures in kinase inhibition (e.g., VEGFR, PDGFR inhibitors).

-

Strategy: Use the C2 position to attach a hinge-binding motif (e.g., an aminopyrimidine or urea) and the C3-ethyl chain to attach a solubilizing group (e.g., morpholine or piperazine).

-

Workflow: Unlike the cyclization protocol, this requires selective substitution .

-

Step 1: React C2-Cl with the hinge binder at lower temperatures (40-60°C).

-

Step 2: React the C3-ethyl-Cl with a secondary amine (solubilizing tail) at elevated temperatures (100°C).

-

Quantitative Data Summary

| Parameter | 7-Methoxy Scaffold | 7-Chloro Scaffold (Reference) | Impact on Reactivity |

| C2-Cl SNAr Reactivity | Moderate | High | 7-OMe donates e-, deactivating the ring slightly. |

| Solubility (Organic) | High | Moderate | Methoxy group aids solvation in polar organics. |

| Metabolic Liability | High (O-demethylation) | Low (Oxidation resistant) | Useful for designing soft drugs or prodrugs. |

| H-Bond Acceptors | 2 (N, OMe) | 1 (N) | altered binding mode in kinase pockets. |

Safety & Handling of Bis-Electrophiles

Warning: 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline contains a nitrogen mustard-like motif (alkyl chloride beta to an aromatic system). While less reactive than aliphatic mustards, it is a potential alkylating agent .

-

Containment: All weighing and transfers must occur within a certified chemical fume hood.

-

Quenching: Unreacted material should be quenched with a 10% nucleophilic solution (e.g., sodium thiosulfate or aqueous ammonia) before disposal to neutralize the alkyl chloride.

-

PPE: Double nitrile gloves are recommended due to the compound's potential skin permeability.

References

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

-

Musiol, R., et al. (2006). Quinoline-based compounds with potential anticancer activity.[1][2] Bioorganic & Medicinal Chemistry, 14(10), 3592-3598. Link

-

Sigma-Aldrich. (2024). Product Specification: 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline (AldrichCPR). Link

-

Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 22(5), 627-646. Link

-

Ghorab, M. M., et al. (2010). Synthesis of some new quinoline derivatives bearing a sulfonamide moiety as cytotoxic and radiosensitizing agents. European Journal of Medicinal Chemistry, 45(9), 3651-3656. Link

Sources

Methodological & Application

synthesis of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline experimental protocol

Executive Summary

This application note details the optimized synthetic protocol for 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline (CAS: 73863-51-1). This compound is a critical pharmacophore and intermediate, notably utilized in the synthesis of leukotriene receptor antagonists (e.g., Montelukast series) and diverse antimalarial agents.

The protocol utilizes a modified Vilsmeier-Haack cyclization starting from N-(3-methoxyphenyl)pyrrolidin-2-one. Unlike the standard Meth-Cohn synthesis which yields aldehydes, this route exploits the ring-opening chlorination of a lactam precursor to install the 2-chloroethyl side chain simultaneously with the formation of the quinoline core. This method ensures high regioselectivity for the 7-methoxy isomer and minimizes side-product formation.

Retrosynthetic Strategy & Mechanism

The synthesis is designed around the Meth-Cohn Quinoline Synthesis (Lactam Variation) .

-

Strategic Logic: The 2-chloroethyl group at position 3 is difficult to install via direct alkylation of a pre-formed quinoline. By using a 5-membered lactam (pyrrolidone) fused to the aniline nitrogen, the carbon chain of the lactam serves as a "pre-installed" side chain.

-

The Transformation: Reaction with Vilsmeier reagent (POCl

/DMF) inserts a formyl equivalent (from DMF) to close the pyridine ring (becoming C4), while simultaneously opening the lactam ring. The lactam carbonyl becomes the 2-chloro position, and the lactam's alkyl chain becomes the 3-(2-chloroethyl) group. -

Regiochemistry: The methoxy group at the meta position of the starting aniline directs cyclization para to itself (sterically and electronically favored), yielding the 7-methoxy isomer almost exclusively over the 5-methoxy isomer.

Pathway Visualization

Figure 1: Synthetic pathway from commodity starting materials to the target quinoline.

Safety & Pre-requisites

-

Phosphorus Oxychloride (POCl

): Highly toxic, corrosive, and reacts violently with water. All operations must be performed in a fume hood with anhydrous glassware. -

m-Anisidine: Toxic by inhalation, skin contact, and ingestion. Potential carcinogen. Double-glove (Nitrile/Laminate) recommended.

-

Exotherm Control: The formation of the Vilsmeier reagent is exothermic. Slow addition at low temperature is mandatory.

Experimental Protocol

Part A: Synthesis of N-(3-Methoxyphenyl)pyrrolidin-2-one

Rationale: This step builds the scaffold. We utilize the thermal condensation method for atom economy, though the acid chloride route is an alternative for milder conditions.

Reagents:

-

m-Anisidine (1.0 equiv)

- -Butyrolactone (1.2 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.05 equiv) - Catalyst

-

Toluene (Solvent for azeotropic water removal)

Procedure:

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add m-anisidine (12.3 g, 100 mmol),

-butyrolactone (10.3 g, 120 mmol), pTsOH (0.95 g), and Toluene (150 mL). -

Reaction: Heat the mixture to vigorous reflux. Monitor water collection in the Dean-Stark trap. Continue reflux for 12–18 hours until theoretical water (~1.8 mL) is collected or TLC indicates consumption of aniline.

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO

(2 x 50 mL), then 1M HCl (2 x 50 mL) to remove unreacted aniline. -

Isolation: Dry the organic phase over anhydrous Na

SO -

Purification: Recrystallize from Ethanol/Hexane or use directly if purity >95% by NMR.

-

Expected Yield: 75–85%

-

Appearance: Off-white to pale brown solid.

-

Part B: Vilsmeier-Haack Cyclization to Target

Rationale: This is the critical constructive step. The ratio of DMF to POCl

Reagents:

-

N-(3-Methoxyphenyl)pyrrolidin-2-one (Intermediate from Part A) (1.0 equiv)

-

Phosphorus Oxychloride (POCl

) (7.0 equiv) -

N,N-Dimethylformamide (DMF) (1.5 equiv)

-

Dichloromethane (DCM) (Extraction solvent)

Procedure:

-

Reagent Formation: In a dry 250 mL 3-neck RBF under Argon atmosphere, cool POCl

(32 mL, ~350 mmol) to 0–5°C using an ice/salt bath. -

Addition: Add DMF (5.8 mL, 75 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic. Stir for 15 minutes to form the white Vilsmeier salt precipitate/slurry.

-

Substrate Addition: Add N-(3-Methoxyphenyl)pyrrolidin-2-one (9.55 g, 50 mmol) portion-wise (solid) or as a solution in minimal dry CH

Cl -

Cyclization:

-

Allow the mixture to warm to room temperature (stirs for 30 min).

-

Heat the mixture to reflux (approx. 105°C) .

-

Observation: The solid salt will dissolve, and the solution will turn dark. Evolution of HCl gas will occur (scrubber required).

-

Maintain reflux for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

-

-

Quenching (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto 500 g of crushed ice/water with vigorous stirring. Do not pour water into the reaction flask.

-

Neutralize the aqueous suspension to pH ~7–8 using 50% NaOH solution or solid Na

CO

-

-

Extraction: Extract the aqueous mixture with DCM (3 x 100 mL).

-

Finishing: Wash combined organics with Brine (100 mL), dry over MgSO

, and concentrate to dryness. -

Purification: The crude residue is typically purified via column chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes) or recrystallization from Acetonitrile.

Data Analysis & Validation

Table 1: Physicochemical Specifications

| Parameter | Specification | Notes |

| Appearance | Pale yellow to off-white solid | Darkens on light exposure |

| Molecular Formula | C | |

| Molecular Weight | 256.13 g/mol | |

| Melting Point | 98–102 °C | Distinct sharp melt indicates purity |

| R | ~0.65 | Hexane:EtOAc (3:1) |

Spectroscopic Validation (Expected Signals):

-

H NMR (400 MHz, CDCl

- 8.25 (s, 1H, H-4 of quinoline) – Diagnostic singlet for Vilsmeier product.

- 7.70 (d, 1H, H-5), 7.40 (d, 1H, H-8), 7.25 (dd, 1H, H-6).

- 3.95 (s, 3H, OMe).

-

3.85 (t, 2H, -CH

-

3.35 (t, 2H, Ar-CH

-

Mass Spectrometry (ESI+):

-

m/z = 256.1 [M+H]

, 258.1 [M+H+2]

-

Mechanistic Insight

The transformation proceeds via a cascade mechanism. Understanding this aids in troubleshooting low yields.

Figure 2: Simplified mechanistic cascade.

Key Mechanistic Checkpoint: The "zipper" reaction relies on the lactam ring opening. If the reaction is quenched too early, you may isolate the 2-chloro-3-(3-chloropropyl)... or incomplete cyclization intermediates. The reflux time is essential to drive the chlorination of the alkyl chain terminus.

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

- Meth-Cohn, O. (1993). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Heterocycles, 35(1), 539-557.

- Kidwai, M., & Bhushan, K. R. (1999). A One-Step Synthesis of 2-Chloro-3-formylquinolines using Vilsmeier Haack Reagent. Chemical Papers, 53(2), 146-147.

-

Sigma-Aldrich. (2024). Product Specification: 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline (CAS 73863-51-1).

Disclaimer: This protocol involves hazardous chemicals. It is intended for use by qualified professionals only. Always review the Safety Data Sheet (SDS) for POCl

Application Notes and Protocols: Recrystallization Techniques for Chlorinated Quinoline Derivatives

Introduction

Chlorinated quinoline derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from antimalarial drugs like chloroquine to precursors for advanced organic materials.[1][2] The purity of these compounds is paramount to their efficacy, safety, and performance. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, including chlorinated quinolines.[3][4] This guide provides a detailed exploration of recrystallization principles and practical, step-by-step protocols tailored for the purification of these important heterocyclic compounds.

The fundamental principle of recrystallization lies in the differential solubility of a compound in a given solvent at different temperatures.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures or completely insoluble. This differential solubility allows for the separation of the desired compound from impurities upon controlled cooling, leading to the formation of a crystalline solid of high purity.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps but also the underlying rationale, enabling users to adapt and troubleshoot these techniques for their specific chlorinated quinoline derivatives.

I. Foundational Principles: Solvent Selection and Solubility

The success of any recrystallization procedure hinges on the appropriate choice of solvent.[5] For chlorinated quinoline derivatives, the aromatic and heterocyclic nature of the core structure, combined with the presence of one or more chlorine atoms, dictates their solubility characteristics.

The "Like Dissolves Like" Principle

A general guideline for solvent selection is the principle of "like dissolves like." Chlorinated quinolines, being moderately polar aromatic compounds, tend to dissolve in solvents of similar polarity. However, the presence of the nitrogen atom and the chlorine substituent(s) introduces specific electronic and steric effects that must be considered.

Key Characteristics of an Ideal Recrystallization Solvent:

-

Significant Solubility Difference: The compound should exhibit high solubility in the hot solvent and low solubility in the cold solvent to ensure a good recovery yield.[5]

-

Inertness: The solvent must not react with the chlorinated quinoline derivative.[5]

-

Appropriate Boiling Point: A boiling point that is high enough to provide a sufficient temperature gradient for solubility but not so high as to pose a risk of compound decomposition is ideal.[5]

-

Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[5]

-

Impurity Solubility: Impurities should either be completely soluble in the cold solvent or insoluble in the hot solvent.[5]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]

Common Solvents for Chlorinated Quinoline Derivatives

Based on empirical data and the principles outlined above, several solvents and solvent systems have proven effective for the recrystallization of chlorinated quinolines.

| Solvent/Solvent System | Rationale for Use with Chlorinated Quinolines | Typical Applications & Notes |

| Ethanol | Good general-purpose solvent for moderately polar compounds. The hydroxyl group can interact with the quinoline nitrogen. | Often a first choice for screening. Can be used as a single solvent or in combination with water.[6] |

| Methanol | Similar to ethanol but with a lower boiling point. | Useful for compounds that are highly soluble in ethanol. Can also be paired with water or acetone.[7][8] |

| Isopropanol | Less polar than ethanol and methanol, offering a different solubility profile. | Effective for some chlorinated quinolines where ethanol or methanol are too good of solvents.[9] |

| Acetone | A more polar aprotic solvent that can be effective for dissolving many organic compounds. | Can be used alone or as a co-solvent with non-polar solvents like hexanes.[8] |

| Ethyl Acetate | A moderately polar solvent with a good balance of solvating power and volatility. | Often used in combination with hexanes to create a solvent/anti-solvent system. |

| Toluene | A non-polar aromatic solvent that can be effective for less polar chlorinated quinoline derivatives. | Higher boiling point requires careful handling. |

| Hexanes/Heptane | Non-polar solvents often used as an "anti-solvent" in multi-solvent systems. | Used to induce crystallization from a more polar solvent in which the compound is dissolved. |

| Water | While quinoline itself is only slightly soluble in cold water, it dissolves more readily in hot water.[10] Chlorination can further reduce water solubility. | Primarily used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |

The Logic of Solvent Selection: A Visual Guide

The process of selecting an appropriate solvent system can be systematic. The following diagram illustrates a typical decision-making workflow.

Caption: A workflow diagram illustrating the decision-making process for selecting a suitable recrystallization solvent.

II. Step-by-Step Protocols

The following protocols provide detailed methodologies for common recrystallization techniques applicable to chlorinated quinoline derivatives.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable single solvent is identified.

Materials:

-

Crude chlorinated quinoline derivative

-

Selected recrystallization solvent (e.g., ethanol)

-

Erlenmeyer flasks (2)

-

Hot plate with magnetic stirring

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Spatula

-

Boiling chips

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar or boiling chips. Add a minimal amount of the selected solvent, just enough to create a slurry.[4]

-

Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves.[11] It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.[4][11]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3][12] This step should be done quickly to prevent premature crystallization.[4]

-

Decolorization (if necessary): If the solution is colored due to impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[3] The charcoal can then be removed by hot filtration.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[13] Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[3][13]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[13]

-

Drying: Allow the crystals to dry on the filter paper with continued suction. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent (Solvent-Antisolvent) Recrystallization

This technique is employed when no single solvent has the desired solubility properties. A "good" solvent in which the compound is highly soluble is paired with a "poor" or "anti-solvent" in which the compound is insoluble.

Materials:

-

Crude chlorinated quinoline derivative

-

"Good" solvent (e.g., acetone)

-

"Poor" solvent/anti-solvent (e.g., water or hexanes)

-

Erlenmeyer flasks (2)

-

Hot plate with magnetic stirring

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Spatula

-

Boiling chips

Procedure:

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[11]

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).[11]

-

Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[11]

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Visualizing the Recrystallization Workflow

The general process of recrystallization can be broken down into a series of logical steps.

Caption: A flowchart outlining the key stages of a typical recrystallization procedure.

III. Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. The following table addresses common problems and their solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.[14]- Try adding a seed crystal of the pure compound.[13][15]- Scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[13][15] |

| "Oiling out" | - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast. | - Reheat the solution and add more of the "good" solvent to reduce saturation, then cool more slowly.[15]- Ensure the solvent's boiling point is lower than the compound's melting point.- Insulate the flask to slow the cooling rate.[14] |

| Low recovery of purified compound | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Use the absolute minimum amount of hot solvent.- Ensure the filtration apparatus is pre-warmed.[4]- Cool the solution in an ice bath for a longer period to maximize precipitation. |

| Crystals are colored | - Colored impurities are co-precipitating. | - Use activated charcoal to adsorb the colored impurities and perform a hot filtration before crystallization.[3] |

| Rapid crystal formation | - The solution is too concentrated.- The cooling is too rapid. | - Reheat and add a small amount of additional solvent.[14]- Allow the flask to cool at room temperature before placing it in an ice bath.[14] |

IV. Safety Precautions

Working with chlorinated quinoline derivatives and organic solvents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine solid particles.[16][17]

-

Heating: Never heat flammable organic solvents with an open flame. Use a hot plate, steam bath, or heating mantle.

-

Handling: Avoid skin contact with chlorinated quinoline derivatives, as they can be irritants or have other toxicological effects. Wash hands thoroughly after handling.[17][18]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

V. Conclusion

Recrystallization is an indispensable technique for the purification of chlorinated quinoline derivatives. A systematic approach to solvent selection, coupled with careful execution of the chosen recrystallization protocol, can yield highly pure crystalline products. By understanding the principles behind each step and being prepared to troubleshoot common issues, researchers can effectively and safely purify these valuable compounds, ensuring the integrity and reliability of their subsequent applications.

VI. References

-

Recrystallization, filtration and melting point. (n.d.). Retrieved from

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Recrystallization-1.pdf. (n.d.). Retrieved from

-

RECRYSTALLISATION. (n.d.). Retrieved from

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from

-

Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same. Retrieved from

-

Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. Retrieved from

-

Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines. Retrieved from

-